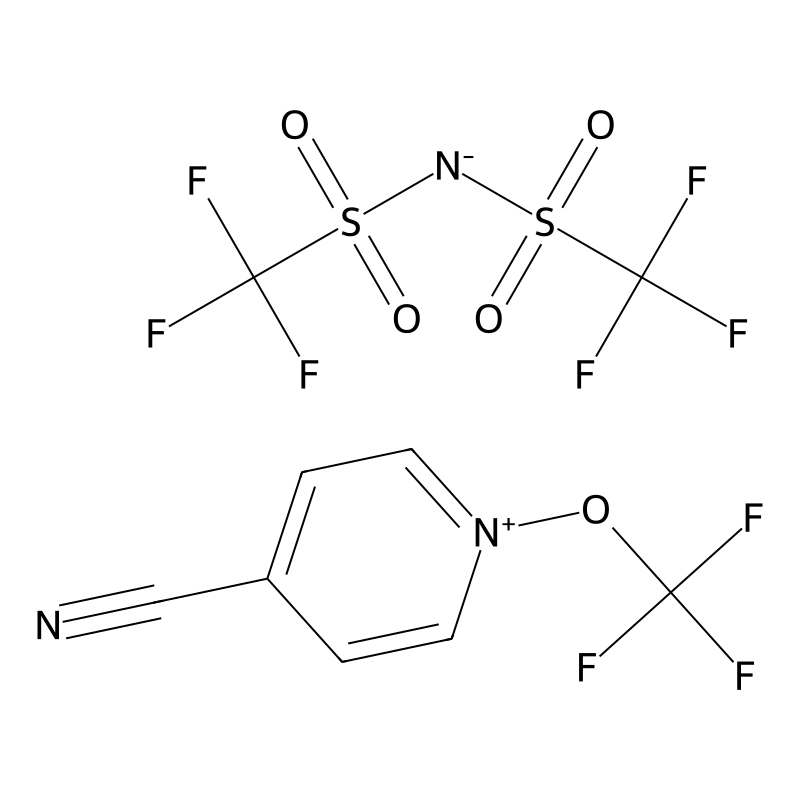4-Cyano-N-trifluoromethoxypyridinium triflimide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
4-Cyano-N-trifluoromethoxypyridinium triflimide is a synthetic compound with the molecular formula C9H4F9N3O5S2. It is recognized for its unique trifluoromethoxy group, which is introduced into organic molecules through electrophilic substitution reactions. This compound is characterized by its stability and utility as a trifluoromethoxylation reagent, making it valuable in organic synthesis and chemical research .
Trifluoromethoxylation Reagent:
-Cyano-N-trifluoromethoxypyridinium triflimide (TFPT) is a valuable reagent in scientific research, particularly in organic chemistry, due to its ability to introduce a trifluoromethoxy (OCF3) group onto aromatic compounds. This functional group modification plays a crucial role in various applications, including:
- Drug discovery and development: The OCF3 group can enhance the biological properties of potential drug candidates by improving their metabolic stability, membrane permeability, and binding affinity to target proteins [].
- Material science: Trifluoromethoxylation can modify the properties of materials, such as enhancing their electrical conductivity, thermal stability, and hydrophobicity [].
- Agrochemical development: Introducing the OCF3 group can improve the potency and selectivity of agrochemicals [].
Visible-Light Mediated Trifluoromethoxylation:
TFPT functions as a bench-stable and efficient trifluoromethoxylation reagent under visible-light irradiation. In the presence of a photocatalyst, TFPT undergoes N-O bond cleavage, generating a reactive trifluoromethoxy radical (OCF3•). This radical species can then selectively abstract a hydrogen atom from an aromatic C-H bond, leading to the formation of a trifluoromethoxy ether [].
This visible-light-mediated approach offers several advantages over traditional methods, including:
- Milder reaction conditions: Visible light irradiation allows for reactions at room temperature or even lower temperatures, minimizing the risk of side reactions and making the process suitable for sensitive substrates.
- Metal-free: The absence of metal catalysts eliminates potential issues associated with metal toxicity and simplifies the purification process.
- Broad substrate scope: TFPT can be used to trifluoromethoxylate a wide range of aromatic compounds with diverse functionalities.
Ongoing Research:
Research on TFPT and its applications is ongoing, with scientists exploring its potential for:
- Developing new photocatalysts: Optimizing the efficiency and selectivity of the trifluoromethoxylation process through the design of novel photocatalysts.
- Expanding substrate scope: Investigating the applicability of TFPT to trifluoromethoxylate non-aromatic substrates and exploring methods for regioselectivity control.
- Enhancing reaction efficiency: Optimizing reaction conditions and exploring new strategies to improve the overall yield and efficiency of the trifluoromethoxylation process.
The primary reaction involving 4-Cyano-N-trifluoromethoxypyridinium triflimide is the electrophilic trifluoromethoxylation of various organic substrates. The compound acts as a source of trifluoromethoxy radicals, which can effectively introduce the trifluoromethoxy group (–OCF3) onto aromatic and aliphatic compounds. This transformation enhances the reactivity and functional diversity of the resulting products, which can be further manipulated in synthetic pathways .
The synthesis of 4-Cyano-N-trifluoromethoxypyridinium triflimide typically involves the reaction of pyridine derivatives with trifluoromethoxy reagents under controlled conditions. The process may include:
- Formation of Pyridinium Salt: A pyridine derivative is reacted with a suitable electrophile to form the pyridinium salt.
- Introduction of Trifluoromethoxy Group: The pyridinium salt is then treated with a trifluoromethoxy source, facilitating the substitution reaction to yield 4-Cyano-N-trifluoromethoxypyridinium triflimide.
- Purification: The final product is purified through crystallization or chromatography to obtain high purity levels .
4-Cyano-N-trifluoromethoxypyridinium triflimide finds applications primarily in:
- Organic Synthesis: As a reagent for introducing trifluoromethoxy groups into organic molecules, enhancing their chemical properties and reactivity.
- Chemical Research: Used in studies exploring new synthetic methodologies and reaction mechanisms involving fluorinated compounds.
- Biological Buffering: Employed in cell culture environments to maintain pH stability, supporting various biological experiments .
Several compounds exhibit similarities to 4-Cyano-N-trifluoromethoxypyridinium triflimide in terms of structure or reactivity. Notable examples include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Trifluoromethylsulfonyl imide | Sulfonyl imide | Known for strong electrophilic properties |
| N-Trifluoroacetylpyridine | Acetylated pyridine | Used in similar electrophilic reactions |
| N-Trifluoromethylpyridinium salt | Pyridinium salt | Acts as an electrophile but lacks the cyano group |
| 4-Cyano-1-(trifluoromethyl)pyridin-1-ium bis((trifluoromethyl)sulfonyl)amide | Trifluoromethylated pyridine | More complex structure; broader reactivity scope |
These compounds share structural features or functional groups that enable similar reactivity patterns, yet each possesses unique characteristics that differentiate them from 4-Cyano-N-trifluoromethoxypyridinium triflimide. The distinct introduction of the trifluoromethoxy group in this compound provides unique pathways for synthetic applications not readily available with others listed above .
Early Challenges in OCF₃ Group Introduction
The incorporation of trifluoromethoxy groups into organic molecules has historically faced limitations due to the instability of trifluoromethoxide anion (CF₃O⁻) and the need for prefunctionalized substrates. Traditional methods relied on:
- Nucleophilic substitution: Using AgOCF₃ or TFMT (trifluoromethyl triflate) under basic conditions, often requiring silver salts.
- Electrophilic trifluoromethylation: Employing Umemoto reagents (S-(trifluoromethyl)diarylsulfonium salts) or Togni-type hypervalent iodine reagents.
These approaches suffered from narrow substrate scope, harsh reaction conditions, and side reactions (e.g., N-arylation).
Emergence of Radical-Based Methods
The shift toward radical chemistry addressed these limitations. Key milestones include:
The Togni lab’s development of 4-cyano-N-trifluoromethoxypyridinium triflimide in 2018 marked a paradigm shift, enabling catalytic OCF₃ radical generation.








